Cas no 902836-82-2 (2-(4-Chlorophenoxy)-6-fluorobenzaldehyde)

2-(4-Chlorophenoxy)-6-fluorobenzaldehyde is a fluorinated aromatic aldehyde derivative with a chlorophenoxy substituent, offering unique reactivity and structural versatility in synthetic chemistry. Its distinct molecular architecture, combining electron-withdrawing fluorine and chlorine groups, enhances its utility as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The aldehyde functional group provides a reactive site for further derivatization, enabling applications in cross-coupling, condensation, and nucleophilic addition reactions. Its high purity and stability under controlled conditions make it suitable for precision chemical synthesis. Researchers value this compound for its ability to introduce both halogen and aldehyde functionalities into complex molecular frameworks, facilitating the development of novel compounds with tailored properties.
2-(4-Chlorophenoxy)-6-fluorobenzaldehyde structure
902836-82-2 structure
Product Name:2-(4-Chlorophenoxy)-6-fluorobenzaldehyde
CAS No:902836-82-2
MF:C13H8ClFO2
MW:250.652826309204
MDL:MFCD08061024
CID:93193
PubChem ID:42553314
Update Time:2025-05-21

2-(4-Chlorophenoxy)-6-fluorobenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Chlorophenoxy)-6-fluorobenzaldehyde
    • 2-(2-FLUOROPHENOXY)PROPANOIC ACID
    • 2-(4-Chloro-Phenoxy)-6-Fluoro-Benzaldehyde
    • MFCD08061024
    • AKOS015850260
    • 2-(4-Chlorophenoxy)-6-fluorobenzaldehyde, AldrichCPR
    • 902836-82-2
    • starbld0018908
    • DTXSID40654809
    • MDL: MFCD08061024
    • Inchi: 1S/C13H8ClFO2/c14-9-4-6-10(7-5-9)17-13-3-1-2-12(15)11(13)8-16/h1-8H
    • InChI Key: JEPXYNGAXLVUMW-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)OC1C=CC=C(C=1C=O)F

Computed Properties

  • Exact Mass: 250.02000
  • Monoisotopic Mass: 250.0196853g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3Ų
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.6

Experimental Properties

  • Color/Form: Open die powder
  • Density: 1.334
  • Boiling Point: 327.9°C at 760 mmHg
  • Flash Point: 132°C
  • Refractive Index: 1.6
  • PSA: 26.30000
  • LogP: 4.08390
  • Solubility: Not determined

2-(4-Chlorophenoxy)-6-fluorobenzaldehyde Security Information

  • Hazard Category Code: 36
  • Safety Instruction: 26

2-(4-Chlorophenoxy)-6-fluorobenzaldehyde Customs Data

  • HS CODE:2913000090
  • Customs Data:

    China Customs Code:

    2913000090

    Overview:

    2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

2-(4-Chlorophenoxy)-6-fluorobenzaldehyde Pricemore >>

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Additional information on 2-(4-Chlorophenoxy)-6-fluorobenzaldehyde

Research Brief on 2-(4-Chlorophenoxy)-6-fluorobenzaldehyde (CAS: 902836-82-2) in Chemical Biology and Pharmaceutical Applications

2-(4-Chlorophenoxy)-6-fluorobenzaldehyde (CAS: 902836-82-2) is a fluorinated benzaldehyde derivative that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents. Recent studies have explored its structural properties, reactivity, and potential applications in drug discovery pipelines.

A 2023 study published in the Journal of Medicinal Chemistry investigated the use of 2-(4-Chlorophenoxy)-6-fluorobenzaldehyde as a key precursor in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The research team demonstrated that the electron-withdrawing effects of the 4-chlorophenoxy and 6-fluoro substituents significantly enhanced the compound's reactivity in palladium-catalyzed cross-coupling reactions, enabling efficient construction of complex heterocyclic scaffolds with potential therapeutic applications in autoimmune diseases and B-cell malignancies.

In antimicrobial research, a 2024 paper in Bioorganic & Medicinal Chemistry Letters reported the compound's utility in developing new antifungal agents. The aldehyde functionality of 2-(4-Chlorophenoxy)-6-fluorobenzaldehyde was shown to undergo efficient condensation with various hydrazide derivatives, yielding Schiff base compounds with potent activity against Candida albicans and Aspergillus fumigatus. Molecular docking studies suggested that these derivatives interfere with fungal ergosterol biosynthesis pathways.

Recent advances in synthetic methodology have also highlighted the compound's role in green chemistry applications. A 2023 study demonstrated a solvent-free mechanochemical approach to modify 2-(4-Chlorophenoxy)-6-fluorobenzaldehyde, achieving higher yields and reduced environmental impact compared to traditional solution-phase methods. This development is particularly relevant for scale-up processes in pharmaceutical manufacturing.

The compound's physicochemical properties have been extensively characterized in recent research. Spectroscopic analyses (including 1H/13C NMR, FT-IR, and mass spectrometry) have confirmed its structural features, while computational studies have provided insights into its electronic properties and potential for further derivatization. These findings are crucial for rational drug design approaches targeting specific protein-ligand interactions.

Ongoing research continues to explore the therapeutic potential of 2-(4-Chlorophenoxy)-6-fluorobenzaldehyde derivatives, with particular focus on their pharmacokinetic properties and target selectivity. Recent preclinical studies suggest that properly modified derivatives may offer improved blood-brain barrier penetration, making them candidates for central nervous system-targeted therapies. However, challenges remain in optimizing metabolic stability and reducing potential off-target effects.

In conclusion, 2-(4-Chlorophenoxy)-6-fluorobenzaldehyde (CAS: 902836-82-2) represents a valuable chemical building block with diverse applications in pharmaceutical research. Its unique structural features continue to inspire novel synthetic routes and therapeutic strategies, positioning it as an important compound in contemporary drug discovery efforts. Future research directions likely include further exploration of its structure-activity relationships and development of more efficient synthetic protocols.

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